molecular formula C14H13N3O4S B5529702 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5529702
M. Wt: 319.34 g/mol
InChI Key: OIJMQVGMRGERCR-UHFFFAOYSA-N
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Description

The compound “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide” belongs to a class of organic compounds known for their complex molecular structures and potential for various chemical properties and reactions. These compounds often exhibit unique physical and chemical properties due to their heterocyclic structures and functional groups.

Synthesis Analysis

Synthesis of similar complex molecules involves multi-step chemical reactions, starting from basic heterocyclic compounds or through direct functionalization of existing molecules. For instance, Eller and Holzer (2006) detailed the synthesis of N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide, showcasing a one-step synthesis from 3-acetylthiophen-2-amine and the corresponding acetyl halogenides, which could provide insights into similar synthetic strategies for our target compound (Eller & Holzer, 2006).

Molecular Structure Analysis

The molecular structure of compounds like our target is characterized using spectroscopic techniques such as NMR, MS, and IR spectroscopy. Detailed spectroscopic data allow for the elucidation of molecular frameworks, including the identification of functional groups and the overall molecular geometry. For example, the detailed characterization of N-(3-acetyl-2-thienyl)acetamides by Eller and Holzer (2006) provides a precedent for understanding the structural aspects of related compounds (Eller & Holzer, 2006).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-13(16-11-5-6-22(20,21)9-11)8-17-14(19)12-4-2-1-3-10(12)7-15-17/h1-7,11H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJMQVGMRGERCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

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